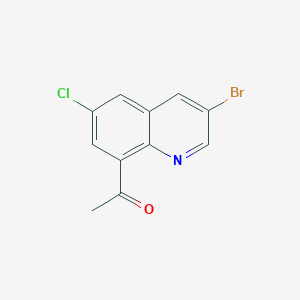
2-Methoxy-4-(3-oxomorpholino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(3-oxomorpholino)benzaldehyde is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a morpholino group, and an aldehyde group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(3-oxomorpholino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and morpholino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the methoxy and morpholino groups under basic conditions.
Major Products
Oxidation: 2-Methoxy-4-(3-oxomorpholino)benzoic acid.
Reduction: 2-Methoxy-4-(3-oxomorpholino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and morpholino groups can also interact with biological molecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzaldehyde: Lacks the morpholino group, making it less reactive in certain biochemical applications.
4-Methoxybenzaldehyde: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
2-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: A closely related compound with similar functional groups but different spatial arrangement
Uniqueness
2-Methoxy-4-(3-oxomorpholino)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
2-methoxy-4-(3-oxomorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO4/c1-16-11-6-10(3-2-9(11)7-14)13-4-5-17-8-12(13)15/h2-3,6-7H,4-5,8H2,1H3 |
Clave InChI |
CKQYRAYQFTYSQD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCOCC2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)





amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)






![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
